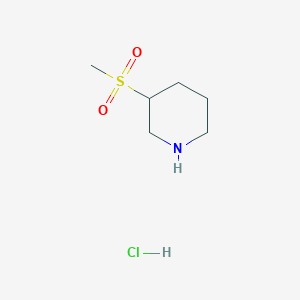
3-(Methylsulfonyl)piperidine hydrochloride
Vue d'ensemble
Description
3-(Methylsulfonyl)piperidine hydrochloride is a chemical compound with the CAS Number 1378304-65-4 . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C6H14ClNO2S . The InChI code is 1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The SMILES string representation of the molecule is O=S(CC1CNCCC1)©=O.Cl .Applications De Recherche Scientifique
Synthesis of N-Heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds provide general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are fundamental structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental Chemistry
Sulfamic acid, an industrially useful water-soluble crystalline solid, is employed for the removal of scales and metal oxides from surfaces of metals and ceramics. Sulfamic acid solutions are considered more environmentally friendly and less toxic than traditional hydrochloric and sulfuric acid-based electrolytes (Verma & Quraishi, 2022).
Pharmacology and Drug Metabolism
AKR1C3 Inhibitors : Aldo-Keto Reductase (AKR) 1C3 inhibitors are being explored for the treatment of hormonal and hormonal independent malignancies. They offer potential benefits over existing therapeutics for conditions like castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia (Penning, 2017).
Nanofiltration Membrane Modification : Polyethersulfone (PES) nanofiltration membranes are modified to increase hydrophilicity, which improves membrane performance. Various chemical and physicochemical modification methods are used for this purpose (Bruggen, 2009).
Cytochrome P450 Inhibitors : Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is critical for understanding drug metabolism and predicting drug–drug interactions. This research evaluates the selectivity and potency of various inhibitors across different CYP isoforms (Khojasteh et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-methylsulfonylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKRLRBGARQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


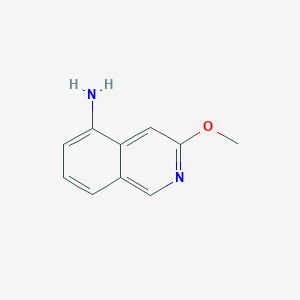

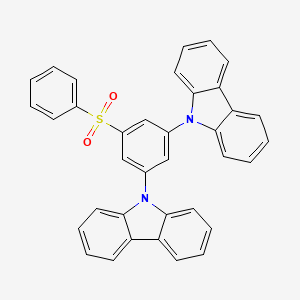
![3-Azabicyclo[3.2.0]heptan-6-ol](/img/structure/B3100776.png)

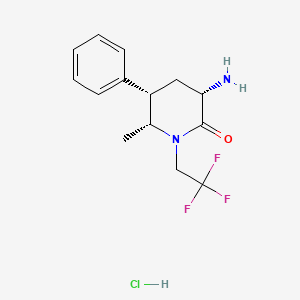

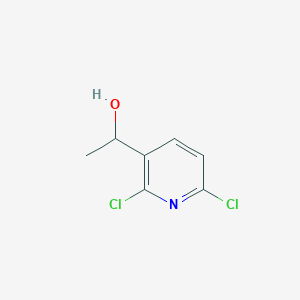
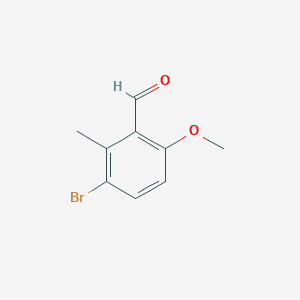


![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B3100830.png)


